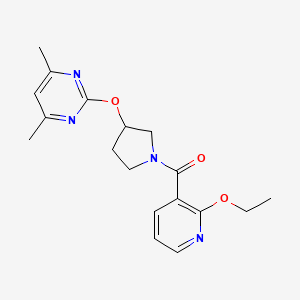

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone

描述

属性

IUPAC Name |

[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-4-24-16-15(6-5-8-19-16)17(23)22-9-7-14(11-22)25-18-20-12(2)10-13(3)21-18/h5-6,8,10,14H,4,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJZWZOEFAMOQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Structural Characteristics

The compound features:

- Pyrrolidine ring : Known for its role in enhancing biological activity.

- 4,6-Dimethylpyrimidin-2-yloxy group : This moiety is significant for its potential interactions with various biological targets such as enzymes and receptors.

- Ethoxypyridine group : This contributes to the compound's solubility and may influence its pharmacokinetic properties.

Molecular Formula : C16H20N4O2

Molecular Weight : 288.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial properties : It has shown potential against various pathogens.

- Cytotoxic effects : The compound has been evaluated for its ability to inhibit cancer cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Cytotoxicity | Inhibits growth of cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of specific enzymes |

Case Studies

-

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of compounds similar to this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating the compound's potential as an antimicrobial agent. -

Cytotoxicity in Cancer Research

In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. The compound was compared against standard chemotherapeutic agents like doxorubicin and showed promising results in 2D culture assays.

Table 2: Cytotoxicity Data

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 5.86 ± 0.11 |

| Doxorubicin | A549 | 1.31 ± 0.11 |

| Staurosporine | A549 | 0.047 ± 0.007 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The pyrimidine moiety enhances binding affinity to enzymes involved in metabolic pathways.

- DNA Interaction : Some studies suggest that similar compounds interact with DNA, leading to inhibition of replication and transcription processes.

科学研究应用

Structural Formula

The molecular formula is with a molecular weight of approximately 302.33 g/mol. The compound's structure facilitates diverse interactions with biological targets, enhancing its pharmacological potential.

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting kinases involved in various signaling pathways. The structural features of the pyrrolidine and pyrimidine rings enable effective binding to these targets through hydrogen bonding and hydrophobic interactions.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This makes the compound a candidate for further exploration in antimicrobial drug development.

Anticancer Research

Research indicates that this compound may show anticancer properties. Compounds containing isoxazole derivatives have demonstrated effectiveness against several cancer cell lines, suggesting that this compound could also inhibit cancer cell proliferation through specific mechanisms yet to be fully elucidated.

Anti-inflammatory Effects

Compounds with similar frameworks have been reported to possess anti-inflammatory properties. This could make the compound useful in treating inflammatory diseases by modulating inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated enzyme inhibitory effects of similar pyrrolidine derivatives, showing significant inhibition against target enzymes involved in cancer metabolism. |

| Study 2 | Explored antimicrobial properties, finding that derivatives exhibited activity against various microbial pathogens. |

| Study 3 | Evaluated anti-inflammatory effects in animal models, demonstrating reduced inflammation markers following treatment with related compounds. |

化学反应分析

Nucleophilic Substitution at the Ethoxy Group

The 2-ethoxypyridine moiety is prone to nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : Ethoxy groups can be hydrolyzed to hydroxyl groups using concentrated HCl or HBr, forming (2-hydroxypyridin-3-yl) derivatives .

-

Aminolysis : Reaction with amines (e.g., ammonia, methylamine) in polar aprotic solvents like DMF yields substituted pyridinylamines .

Example Reaction Pathway :

Electrophilic Aromatic Substitution on Pyrimidine/Pyridine Rings

The electron-rich pyrimidine and pyridine rings undergo electrophilic substitution:

Key Insight : The 4,6-dimethylpyrimidin-2-yl group directs electrophiles to the C5 position due to steric and electronic effects of methyl substituents .

Coupling Reactions Involving the Pyrrolidine Core

The pyrrolidine nitrogen participates in cross-coupling reactions:

-

Buchwald–Hartwig Amination : With aryl halides (e.g., bromobenzene) and Pd catalysts, forming N-aryl derivatives :

-

Suzuki–Miyaura Coupling : For introducing aryl/heteroaryl groups using boronic acids :

Limitation : Steric hindrance from the 4,6-dimethylpyrimidine group reduces coupling efficiency at the adjacent oxygen .

Oxidation and Reduction Pathways

| Site | Reaction | Conditions | Product | Source |

|---|---|---|---|---|

| Pyrimidine CH₃ | KMnO₄/H₂O, 100°C | Carboxylic acid | ||

| Pyrrolidine | H₂/Pd-C, EtOH | Pyrrolidine → pyrrole | ||

| Ethoxy Group | LiAlH₄, THF | Ethanol → ethyl group |

Note : Oxidation of methyl groups on pyrimidine requires harsh conditions due to deactivation by adjacent nitrogen atoms .

Ring-Opening Reactions of Pyrrolidine

Under acidic conditions (e.g., HCl/EtOH), the pyrrolidine ring undergoes cleavage to form linear amines :

This reactivity is exploited in prodrug designs for controlled release .

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, forming CO₂ and NH₃ .

-

Photodegradation : UV light induces cleavage of the pyrimidine-pyrrolidine bond, yielding 4,6-dimethylpyrimidin-2-ol and pyrrolidinone .

Synthetic Routes

The compound is synthesized via:

-

Mitsunobu Reaction : Coupling 3-hydroxypyrrolidine with 4,6-dimethylpyrimidin-2-ol using DIAD/PPh₃ .

-

Schotten–Baumann Acylation : Reacting (2-ethoxypyridin-3-yl)carbonyl chloride with pyrrolidine .

Yield Optimization :

相似化合物的比较

Table 1: Comparative Analysis of Key Parameters

Key Observations:

Substituent Effects : The ethoxy group in the target compound likely enhances hydrophobic interactions compared to analogs 1 and 2, which could improve membrane permeability but reduce aqueous solubility.

Research Implications and Limitations

- Biological Activity : Pyridine/pyrimidine hybrids often exhibit kinase inhibition or antimicrobial properties. The ethoxy group may fine-tune selectivity for specific enzymes or receptors.

- Metabolic Stability : The 4,6-dimethylpyrimidinyloxy group likely confers resistance to oxidative metabolism, a trait shared with analogs 1 and 2 .

- Knowledge Gaps: Absence of melting/boiling points, solubility, or bioactivity data for these compounds limits mechanistic conclusions. Further studies are needed to validate predictions.

常见问题

Q. What are the optimal synthetic routes for preparing (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone?

- Methodological Answer : The synthesis typically involves coupling a substituted pyrrolidine derivative with a functionalized pyridine moiety. For example, analogous compounds (e.g., pyrimidine-pyrrolidine hybrids) are synthesized via nucleophilic substitution or condensation reactions. A key step is the formation of the pyrimidin-2-yloxy linkage using a base like NaH or K₂CO₃ in anhydrous THF or DMF. Post-functionalization of the pyrrolidine ring with a 2-ethoxypyridine carbonyl group may employ Schlenk techniques under inert atmospheres to avoid hydrolysis .

Q. How can researchers characterize the stereochemistry and conformation of the pyrrolidine ring in this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For dynamic analysis, use NMR techniques such as NOESY to study spatial interactions between protons on the pyrrolidine ring and adjacent substituents. Computational methods (e.g., DFT calculations) can predict stable conformers and compare them with experimental data .

Q. What spectroscopic techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine methyl groups, ethoxy protons).

- HRMS : High-resolution mass spectrometry to validate molecular weight.

- HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm for pyridine/pyrimidine absorption) to assess purity.

- IR : Confirm carbonyl (C=O) and ether (C-O-C) stretches .

Advanced Research Questions

Q. How do electronic effects of the 4,6-dimethylpyrimidin-2-yloxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methyl groups on the pyrimidine ring enhance the nucleophilicity of the oxygen atom, facilitating SNAr reactions. However, steric hindrance from the dimethyl groups may limit accessibility. To study this, compare reaction rates with unsubstituted pyrimidine analogs using kinetic assays or computational models (e.g., Fukui indices) .

Q. What strategies can mitigate competing side reactions during the formation of the methanone bridge?

- Methodological Answer :

- Use protecting groups (e.g., tert-butyldimethylsilyl, TBS) on reactive sites (e.g., pyrrolidine nitrogen) to prevent undesired acylation.

- Optimize reaction stoichiometry and temperature: Slow addition of acylating agents (e.g., 2-ethoxypyridine-3-carbonyl chloride) at 0–5°C minimizes dimerization.

- Monitor intermediates via LC-MS to identify side products early .

Q. How can researchers analyze the compound’s potential as a kinase inhibitor or bioactive scaffold?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2, EGFR).

- Enzyme Assays : Test inhibitory activity against purified kinases using fluorescence-based ADP-Glo™ assays.

- SAR Analysis : Synthesize analogs with modified pyrimidine substituents or pyrrolidine linkers to identify critical pharmacophores .

Q. What are the challenges in resolving enantiomers if the pyrrolidine ring adopts a chiral configuration?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose or cellulose derivatives) for HPLC separation.

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations.

- Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar pyrimidine-pyrrolidine hybrids?

- Methodological Answer :

- Replicate procedures from peer-reviewed literature (e.g., condensation in ethanol/AcOH vs. THF/NaH) and compare yields.

- Identify critical variables (e.g., moisture sensitivity, catalyst purity) via Design of Experiments (DoE).

- Validate intermediates using orthogonal techniques (e.g., HRMS + NMR) to rule out misassignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。